“4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride” is a chemical compound with the CAS Number: 1442098-20-5 . It has a molecular weight of 319.16 . The IUPAC name for this compound is 4-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride .
The InChI code for this compound is 1S/C10H13F3N4.2ClH/c11-10(12,13)8-5-7(16-9(14)17-8)6-1-3-15-4-2-6;;/h5-6,15H,1-4H2,(H2,14,16,17);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
This compound has a molecular weight of 319.16 . The InChI code for this compound is 1S/C10H13F3N4.2ClH/c11-10(12,13)8-5-7(16-9(14)17-8)6-1-3-15-4-2-6;;/h5-6,15H,1-4H2,(H2,14,16,17);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride is a synthetic compound that belongs to the class of pyrimidines, which are heterocyclic organic compounds containing a six-membered ring with nitrogen atoms. This compound is specifically characterized by the presence of a piperidine moiety and a trifluoromethyl group, which are known to influence its biological activity and pharmacokinetic properties. The dihydrochloride form indicates that the compound is supplied as a salt, enhancing its solubility and stability for various applications.
This compound has been explored in various studies focusing on its potential as a therapeutic agent. Research articles and patents have documented its synthesis, structure-activity relationships, and biological evaluations. Notably, studies have indicated its role in inhibiting specific biological pathways, making it a candidate for drug development.
4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride can be classified as:
The synthesis of 4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride typically involves multi-step reactions that may include:
Technical details regarding reaction conditions (temperature, solvents) and purification methods (column chromatography) are critical for optimizing yield and purity .
The molecular structure of 4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride can be described as follows:
The compound's three-dimensional structure can be elucidated using techniques such as X-ray crystallography or NMR spectroscopy, which reveal spatial arrangements critical for its biological activity .
4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride can participate in several chemical reactions:
These reactions are essential for developing derivatives with enhanced potency or selectivity .
The mechanism of action for 4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride primarily involves:
Data from pharmacological studies indicate that modifications to the trifluoromethyl or piperidine moieties can significantly alter potency against specific targets .
Relevant analytical techniques such as HPLC (High Performance Liquid Chromatography) and MS (Mass Spectrometry) are employed to assess purity and stability over time .
The scientific uses of 4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride include:
Research continues to explore its full potential across various fields including medicinal chemistry and pharmacology .
Nucleophilic aromatic substitution (SNAr) serves as the foundational reaction for constructing the pyrimidine core of the target compound. This reaction leverages the electron-deficient character of chloropyrimidine intermediates, enabling efficient amination at the 2-position. Research demonstrates that 2,4-dichloro-6-(trifluoromethyl)pyrimidine undergoes regioselective substitution at the C4 position when reacted with ammonia or protected amines, attributed to the enhanced leaving group capacity due to the electron-withdrawing trifluoromethyl group at C6 [4] [9]. Subsequent C2 amination with piperidine derivatives requires careful optimization:
Table 1: Optimization of SNAr for 2-Aminopyrimidine Formation
C4 Substituent | Amine (C2 Position) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|---|
Cl | N-Boc-piperidin-4-amine | DMF | DIPEA | 80 | 1.5 | 92 |
Cl | Piperidine | DMF | K₂CO₃ | 100 | 4 | 78 |
Cl | 4-Aminopiperidine | NMP | TEA | 60 | 3 | 85* |
OMs | N-Boc-piperidin-4-amine | DMSO | DIPEA | 70 | 1 | 95 |
Note: Requires *in-situ protection to prevent dialkylation [9].*
Microwave-assisted SNAr protocols further enhance efficiency, reducing reaction times to 10–30 minutes while maintaining yields >85% [9].
The introduction of the piperidine moiety occurs through two primary strategies: direct coupling of pre-formed piperidines or cyclization of acyclic precursors.
Table 2: Piperidine Coupling Method Comparison
Method | Catalyst/Ligand/Reagent | Conditions | Yield Range (%) | Key Advantage |
---|---|---|---|---|
Reductive Amination | NaBH₃CN | MeOH, 0°C to RT | 65–80 | No metal residues |
Buchwald-Hartwig | Pd₂(dba)₃/BrettPhos | Toluene, 100°C | 85–93 | Tolerance to steric hindrance |
SNAr | None (Base-promoted) | DMF, 80°C | 75–92 | Simplicity, scalability |
Metal-Free Amination | LiHMDS | THF, -78°C to RT | 70–88 | Avoids transition metals |
Note: LiHMDS = Lithium bis(trimethylsilyl)amide [10].
Cyclization approaches involve δ-amino ketones or alkyl dihalides undergoing intramolecular displacement. For example, 1-(2-chloroethyl)-4-cyanopiperidine precursors cyclize under high dilution (0.1 M) with K₂CO₃ in acetonitrile, yielding spiro-fused piperidines relevant to advanced analogs [6].
The trifluoromethyl (CF₃) group profoundly influences bioavailability, metabolic stability, and target binding affinity. Two principal routes exist for its introduction: direct trifluoromethylation of pre-formed pyrimidines or utilization of CF₃-containing building blocks.
Building Block Approach: 2,4-Dichloro-6-(trifluoromethyl)pyrimidine serves as the optimal precursor. Commercially available or synthesized via the condensation of trifluoroacetate esters with amidines, this route provides reliable access to gram-scale quantities [4] [9]. The CF₃ group enhances metabolic stability by resisting cytochrome P450 oxidation, as evidenced in GPR119 agonists where N-trifluoromethyl analogs exhibited 3-fold longer half-lives than ethyl counterparts in vivo [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7